molecular formula C4H7FO2 B1433706 cis-4-Fluorotetrahydrofuran-3-ol CAS No. 1904093-85-1

cis-4-Fluorotetrahydrofuran-3-ol

Cat. No. B1433706
M. Wt: 106.1 g/mol
InChI Key: INQHWCYKASVEQT-IUYQGCFVSA-N
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Description

Synthesis Analysis

The synthesis of 4-FTHF can be achieved through the hydrolysis of cis-4-fluoro-3-butene-1-ol, which is obtained through the hydrofluorination of 3-butene-1-ol. The resulting 4-FTHF can be purified through distillation. The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide has been successfully applied to the first asymmetric syntheses of cis- (3S,4R)- and trans- (3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of 4-FTHF consists of a cyclic ether with a fluorine atom attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon. The molecular formula is C4H7FO2 and the molecular weight is 106.1 g/mol.

  • Molecular weight: 102.09 g/mol

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the utility of cis-4-Fluorotetrahydrofuran-3-ol derivatives in asymmetric synthesis. For example, enantioenriched cis-3-fluoro-chroman-4-ol derivatives were prepared via ruthenium-catalyzed asymmetric transfer hydrogenation, showcasing the compound's role in achieving high enantioselectivity and diastereoselectivity in chemical reactions (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021). Similarly, the compound has been involved in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, highlighting its importance in medicinal chemistry as a valuable building block (Shaw, Goff, Boralsky, Irving, & Singh, 2013).

Chemoenzymatic Preparation

The compound's derivatives have been successfully prepared through chemoenzymatic methods, indicating its versatility and the ability to achieve enantiopure isomers. This approach is crucial for the synthesis of novel HIV second-generation protease inhibitors and demonstrates the compound's significance in the development of therapeutics (Recuero, Gonzalo, Brieva, & Gotor, 2006).

Protein Interaction Studies

Research into peptidyl prolyl cis/trans-isomerases has utilized fluorinated oligopeptide and protein substrates to study enzyme catalysis and substrate specificity, indicating the compound's role in understanding protein folding and function (Golbik, Yu, Weyher-Stingl, Huber, Moroder, Budisa, & Schiene‐Fischer, 2005).

Enzyme Catalysis

In another aspect of enzyme catalysis, studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane reveal the compound's importance in flavor compound production, showcasing the compound's application in food industry research (Chiang, Chang, & Shieh, 2003).

properties

IUPAC Name

(3R,4S)-4-fluorooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHWCYKASVEQT-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Fluorotetrahydrofuran-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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